molecular formula C16H24BClN2O4 B6416317 Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester CAS No. 2096339-28-3

Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester

Cat. No. B6416317
CAS RN: 2096339-28-3
M. Wt: 354.6 g/mol
InChI Key: OPRSMLQJJBUDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester (Boc-2-ACPP) is an important reagent in organic synthesis and medicinal chemistry. It is a boronic acid derivative that has been widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dye intermediates. Boc-2-ACPP is a versatile reagent that can be used in many different synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. Boc-2-ACPP is also used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-ACPP can be used in the synthesis of peptides and proteins by forming amide bonds.

Mechanism of Action

The mechanism of action of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is based on its ability to form amide bonds. This compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. This compound can also react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. It is also known that this compound can react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its versatility. This compound can be used in a variety of synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. It can also be used in the synthesis of peptides and proteins by forming amide bonds. The main limitation of this compound is its sensitivity to moisture. This compound is hygroscopic and should be stored in a dry environment.

Future Directions

The potential future directions for Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester research include the development of new synthetic methods using this compound, the development of new pharmaceuticals and agrochemicals using this compound, and the development of new dye intermediates using this compound. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications. Finally, further research into the stability of this compound is needed to better understand its shelf life and storage requirements.

Synthesis Methods

Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be synthesized by a two-step process. In the first step, 2-amino-5-chloropyridine is reacted with boronic acid in the presence of a base such as potassium carbonate. This reaction produces the boronic ester, which is then reacted with pinacol in the presence of a base such as sodium hydroxide. This reaction produces this compound.

Scientific Research Applications

Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins by forming amide bonds. This compound has also been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.

properties

IUPAC Name

tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRSMLQJJBUDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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